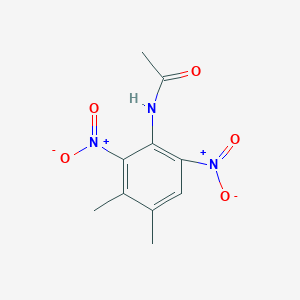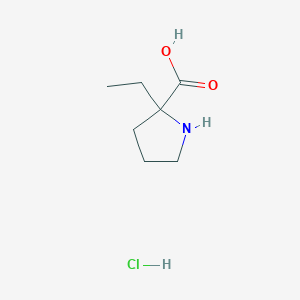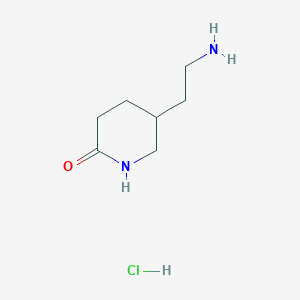
N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide
Übersicht
Beschreibung
N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide is a chemical compound with the molecular formula C10H11N3O5 and a molecular weight of 253.21 g/mol. It is an intermediate used in the synthesis of 3,4-dimethyl-2,6-dinitroaniline, which is a metabolite and degradation product of the herbicide pendimethalin. This compound is characterized by its two nitro groups and two methyl groups attached to a phenyl ring, along with an acetamide group.
Vorbereitungsmethoden
The synthesis of N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide typically involves the nitration of o-xylene followed by acylation. The nitration process uses fuming nitric acid and concentrated sulfuric acid to introduce nitro groups into the aromatic ring . The resulting dinitro compound is then treated with acetic anhydride to form the acetamide derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for hydrolysis. Major products formed from these reactions include 3,4-dimethyl-2,6-dinitroaniline and its derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various aromatic compounds, including herbicides and dyes.
Medicinal Chemistry: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Environmental Analysis: It is used in studies related to the degradation and environmental impact of herbicides like pendimethalin.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s acetamide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .
Vergleich Mit ähnlichen Verbindungen
N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide can be compared with other similar compounds, such as:
3,4-dimethyl-2,6-dinitroaniline: This compound is a direct derivative and shares similar chemical properties but lacks the acetamide group.
N-(4-nitrophenyl)acetamide: This compound has a single nitro group and different substitution patterns, leading to distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5/c1-5-4-8(12(15)16)9(11-7(3)14)10(6(5)2)13(17)18/h4H,1-3H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYJMECOUCVUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1465124.png)



![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465133.png)



![[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine](/img/structure/B1465141.png)





